molecular formula C17H20N2 B12619946 N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine CAS No. 915318-11-5

N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine

Cat. No.: B12619946
CAS No.: 915318-11-5
M. Wt: 252.35 g/mol
InChI Key: HYNWWWWKBVNZOT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine is a chemical compound with a complex structure that includes both phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a phenyl-substituted alkene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pheniramine: A compound with a similar structure, known for its antihistamine properties.

    Carbinoxamine: Another related compound, used as an antihistamine and for its sedative effects.

Uniqueness

N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups allows for diverse interactions and applications that may not be possible with similar compounds.

Properties

CAS No.

915318-11-5

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N,N-dimethyl-4-phenyl-4-pyridin-2-ylbut-3-en-1-amine

InChI

InChI=1S/C17H20N2/c1-19(2)14-8-11-16(15-9-4-3-5-10-15)17-12-6-7-13-18-17/h3-7,9-13H,8,14H2,1-2H3

InChI Key

HYNWWWWKBVNZOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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